1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Trimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction to introduce the trimethoxyphenyl group onto the isoquinoline core.
Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate compound with isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This might include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate biological responses.
Affecting Signal Transduction: Influencing signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-oxo-N-(propan-2-yl)-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide
- 1-oxo-N-(propan-2-yl)-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the trimethoxyphenyl group, which can impart distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-oxo-N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)23-21(25)17-12-24(22(26)16-9-7-6-8-15(16)17)14-10-18(27-3)20(29-5)19(11-14)28-4/h6-13H,1-5H3,(H,23,25) |
InChI Key |
ZUSACTXFLUZTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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